4-Oxo-4-phenylbutanoyl chloride
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Overview
Description
4-Oxo-4-phenylbutanoyl chloride (OPBCl) is an organic compound with the molecular formula C9H9ClO2. It is a colorless, solid compound that is soluble in organic solvents. OPBCl is used in the synthesis of various derivatives of 4-alkoxycarbonylphenylbutanoyl chloride, which are important starting materials in the synthesis of pharmaceuticals and other compounds. OPBCl is also used in the synthesis of various other compounds, including polymers, detergents, and surfactants.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-Oxo-4-phenylbutanoyl chloride involves the conversion of 4-Oxo-4-phenylbutanoic acid to its corresponding acid chloride using thionyl chloride.
Starting Materials
4-Oxo-4-phenylbutanoic acid, Thionyl chloride, Anhydrous dichloromethane, Anhydrous sodium sulfate
Reaction
Dissolve 4-Oxo-4-phenylbutanoic acid in anhydrous dichloromethane., Add thionyl chloride dropwise to the solution while stirring at room temperature., Heat the reaction mixture to reflux for 2 hours., Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure., Wash the residue with anhydrous dichloromethane and dry over anhydrous sodium sulfate., Distill the product under reduced pressure to obtain 4-Oxo-4-phenylbutanoyl chloride as a colorless liquid.
Scientific Research Applications
4-Oxo-4-phenylbutanoyl chloride has been widely used in scientific research, particularly in the synthesis of various derivatives of 4-alkoxycarbonylphenylbutanoyl chloride. These derivatives have been used in the synthesis of various pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory drugs. 4-Oxo-4-phenylbutanoyl chloride has also been used in the synthesis of polymers, detergents, surfactants, and other compounds.
Mechanism Of Action
The mechanism of action of 4-Oxo-4-phenylbutanoyl chloride is largely unknown. However, it is believed that the reaction of 4-Oxo-4-phenylbutanoyl chloride with amines, such as TEA, results in the formation of a substituted amide, which is then further reacted to form the desired product.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Oxo-4-phenylbutanoyl chloride have not been extensively studied. However, it is believed that 4-Oxo-4-phenylbutanoyl chloride is not toxic and has no adverse effects on the body.
Advantages And Limitations For Lab Experiments
The main advantage of using 4-Oxo-4-phenylbutanoyl chloride in lab experiments is its low cost and easy availability. It is also easy to use and can be stored for long periods of time without degradation. However, it is important to note that 4-Oxo-4-phenylbutanoyl chloride is a highly reactive compound and should be handled with care.
Future Directions
There are several potential future directions for the use of 4-Oxo-4-phenylbutanoyl chloride in scientific research. These include the synthesis of novel derivatives of 4-alkoxycarbonylphenylbutanoyl chloride, the development of new methods for the synthesis of polymers and other compounds, and the study of the biochemical and physiological effects of 4-Oxo-4-phenylbutanoyl chloride. Additionally, further research could be conducted to determine the mechanism of action of 4-Oxo-4-phenylbutanoyl chloride and to identify potential applications for the compound.
properties
IUPAC Name |
4-oxo-4-phenylbutanoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-10(13)7-6-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPONNXGWYNYIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-phenylbutanoyl chloride |
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